molecular formula C9H8ClNO4 B1608272 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine CAS No. 99849-17-9

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

Cat. No. B1608272
CAS RN: 99849-17-9
M. Wt: 229.62 g/mol
InChI Key: PSVFVAYNOKLOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine is represented by the linear formula C9H8ClNO4 . The molecular weight of this compound is 229.621 .

Scientific Research Applications

Proteomics Research

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine: is utilized in proteomics research as a reagent for protein characterization and modification. Its reactive chloromethyl group can be used to label amino acids, particularly cysteine residues, within proteins. This facilitates the study of protein structure, function, and interactions .

Organic Synthesis

This compound serves as a building block in organic synthesis. Its structure allows for the introduction of the benzo[1,3]dioxine moiety into larger molecules, which is valuable in synthesizing complex organic compounds with potential pharmacological activities .

Drug Discovery

In drug discovery, 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine is used to create diverse chemical libraries. These libraries are screened for biological activity, aiding in the identification of new therapeutic agents .

Material Science

The nitro group of this compound can act as an electron acceptor, making it useful in the development of electronic materials. It can be incorporated into polymers or small molecules that form part of organic electronic devices .

Chemical Biology

Chemical biologists use this compound to study cell signaling pathways. By modifying specific proteins or peptides with this reagent, researchers can trace the pathways and interactions that govern cellular processes .

Environmental Chemistry

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine: can be used as a tracer or marker in environmental chemistry studies due to its distinctive structure. It helps in tracking the distribution and degradation of organic compounds in various ecosystems .

properties

IUPAC Name

8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVFVAYNOKLOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396270
Record name 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

CAS RN

99849-17-9
Record name 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
Reactant of Route 2
Reactant of Route 2
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
Reactant of Route 3
Reactant of Route 3
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
Reactant of Route 4
Reactant of Route 4
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
Reactant of Route 5
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
Reactant of Route 6
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.